molecular formula C10H13FO2 B14035997 1,4-Dimethoxy-2-ethyl-6-fluorobenzene

1,4-Dimethoxy-2-ethyl-6-fluorobenzene

Cat. No.: B14035997
M. Wt: 184.21 g/mol
InChI Key: IYNHZXLZTHMNSW-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-ethyl-6-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) . The reaction conditions typically require anhydrous environments and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of recyclable catalysts and eco-friendly solvents can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethoxy-2-ethyl-6-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-ethyl-6-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s methoxy and fluorine groups influence its reactivity and selectivity in these reactions. The electrophilic substitution mechanism typically proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the ethyl and fluorine substituents.

    2-Ethyl-6-fluorobenzene: Lacks the methoxy groups.

    1,4-Dimethoxy-2-fluorobenzene: Lacks the ethyl group.

Uniqueness

1,4-Dimethoxy-2-ethyl-6-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-ethyl-3-fluoro-2,5-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)6-9(11)10(7)13-3/h5-6H,4H2,1-3H3

InChI Key

IYNHZXLZTHMNSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)F)OC

Origin of Product

United States

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